Propenaldimine-1-yl
Description
Propenaldimine-1-yl is an imine derivative of propenal (acrolein), characterized by a conjugated system with the general structure CH₂=CH–CH=N–R, where the imine group (–C=N–) is located at the first carbon position. This compound belongs to the class of aldimines, where the nitrogen atom is bonded to an alkyl or aryl substituent (R). Imines like this compound are pivotal intermediates in organic synthesis, particularly in condensation reactions, Schiff base formation, and catalysis due to their electrophilic nature .
Properties
CAS No. |
74738-52-6 |
|---|---|
Molecular Formula |
C3H4N |
Molecular Weight |
54.07 g/mol |
IUPAC Name |
prop-2-en-1-imine |
InChI |
InChI=1S/C3H4N/c1-2-3-4/h2,4H,1H2 |
InChI Key |
WFMHVOPBBMKWHR-UHFFFAOYSA-N |
Canonical SMILES |
C=C[C]=N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propen-1-imine can be synthesized through the reaction of allylamine with aldehydes or ketones. The reaction typically involves the condensation of the amine with the carbonyl compound, resulting in the formation of the imine and the release of water. This process is often catalyzed by acids to increase the reaction rate .
Industrial Production Methods
Industrial production of 2-Propen-1-imine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial methods are less commonly documented but generally follow the principles of organic synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of 2-Propen-1-imine can yield primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary amines.
Substitution: Various substituted imines or amines depending on the nucleophile used.
Scientific Research Applications
2-Propen-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other nitrogen-containing compounds.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Propen-1-imine involves its reactivity as an electrophile due to the presence of the carbon-nitrogen double bond. It can form covalent bonds with nucleophiles, leading to various chemical transformations. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming Schiff bases with aldehydes or ketones .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group and Structural Analysis
The reactivity and applications of Propenaldimine-1-yl are heavily influenced by its imine group, which distinguishes it from related nitrogen-containing compounds. Below is a structural and functional comparison with analogs from recent literature:
Table 1: Structural and Functional Comparison
Key Observations :
- Imine vs. Amine/Amide : this compound’s imine group is more reactive toward hydrolysis and electrophilic additions compared to the stable amide bonds in N-Aryl-N'-formyl-1,3-propanediamine (5) .
- Aromatic Substituents: Compounds like a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol incorporate thiophene, enhancing electron delocalization and lipophilicity. In contrast, this compound’s reactivity is dominated by its unsaturated C=N bond rather than aromatic effects.
- Cyclic vs. Linear Structures : The tetrahydropyrimidine scaffold in 1-Aryl-1,4,5,6-tetrahydropyrimidine offers rigidity and stability, whereas this compound’s linear structure favors kinetic reactivity.
Key Findings :
- This compound’s synthesis relies on precise stoichiometry to avoid side reactions (e.g., polymerization of propenal). Its instability in aqueous environments limits its storage utility compared to the hydrolytically stable amides in N-Aryl-N'-formyl-1,3-propanediamine .
- The thiophene-containing amino alcohol in demonstrates higher thermal stability due to aromatic conjugation but lacks the electrophilic versatility of this compound.
Key Insights :
- This compound’s electrophilic C=N bond facilitates nucleophilic attacks, making it ideal for synthesizing Schiff bases used in coordination chemistry .
- In contrast, the cyclic amine in 1-Aryl-1,4,5,6-tetrahydropyrimidine is leveraged for its basicity in drug design, while the amino alcohol in may serve as a chiral building block.
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